molecular formula C10H10ClNO3 B093675 benzyl N-(2-chloroacetyl)carbamate CAS No. 16001-64-2

benzyl N-(2-chloroacetyl)carbamate

Cat. No. B093675
CAS RN: 16001-64-2
M. Wt: 227.64 g/mol
InChI Key: PFOQENPGHAIKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(2-chloroacetyl)carbamate is a chemical compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including their use as pesticides, pharmaceuticals, and intermediates in organic synthesis. While the provided papers do not directly discuss benzyl N-(2-chloroacetyl)carbamate, they do provide insights into the synthesis, structure, and reactivity of related carbamate compounds, which can be extrapolated to understand the properties and potential applications of benzyl N-(2-chloroacetyl)carbamate.

Synthesis Analysis

The synthesis of carbamate compounds can be achieved through various methods. For instance, the one-pot photochemical annulation of 2-chloroindole-3-carbaldehydes with styrenes has been used to synthesize benzo[c]carbazoles . Another approach involves an iodolactamization step to synthesize benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists . Additionally, Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds has been employed to synthesize benzo[a]carbazoles . These methods highlight the versatility of synthetic strategies that can be adapted for the synthesis of benzyl N-(2-chloroacetyl)carbamate.

Molecular Structure Analysis

The molecular structure of carbamates is characterized by the presence of the carbamate group (–NHCOO–). The structure of benzyl N-(2-chloroacetyl)carbamate would include a benzyl group attached to the nitrogen atom of the carbamate group and a 2-chloroacetyl group attached to the carbonyl carbon. The conformational analysis of benzene di-N-substituted carbamates has shown that the spatial arrangement of substituents can significantly affect the biological activity of these compounds .

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions, including cyclization and hydrolysis. For example, cyclization-activated prodrugs based on ring-opened derivatives of benzoxazolones and oxazolidinones have been synthesized to release parent drugs in aqueous and plasma media . The reactivity of carbamates can be influenced by the nature of the substituents, as seen in the synthesis of 1,3-benzothiazol-2(3H)-ones with a carbamate function . These reactions are relevant to understanding the potential reactivity of benzyl N-(2-chloroacetyl)carbamate in biological and chemical systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity and stability of the carbamate group. The hydrolysis rates of carbamate prodrugs have been shown to follow a Brønsted-type relationship, indicating a dependence on the pKa of the leaving groups . The conformational constraints of benzene di-N-substituted carbamates have been linked to their inhibitory potency against acetylcholinesterase . These insights can be applied to predict the properties of benzyl N-(2-chloroacetyl)carbamate, such as its solubility, stability, and reactivity.

Scientific Research Applications

Enzyme Inhibition

Benzyl N-(2-chloroacetyl)carbamate derivatives have been examined for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in neurodegenerative diseases. These compounds displayed selective inhibition, with some showing potency comparable or even superior to clinically used drugs like rivastigmine. The importance of understanding the structure-activity relationship (SAR) and selectivity indexes for these inhibitors is highlighted in studies focused on silicon-based carbamate derivatives and their effect on photosynthetic electron transport in chloroplasts (Bąk et al., 2019) (Magar et al., 2021).

Synthesis and Characterization

The compound is involved in various synthesis processes. For instance, it plays a role in Mannich-type condensation for the synthesis of phosphonic derivatives, highlighting its versatility in chemical reactions. This synthesis process has been utilized to create a mixture of carbamates with varying properties (Cai et al., 2007).

Catalysis

Benzyl N-(2-chloroacetyl)carbamate and its derivatives are also significant in catalysis. For example, they have been used in the Au-catalyzed intramolecular hydrofunctionalization of allenes, demonstrating their utility in the formation of various heterocycles and contributing to advancements in catalytic methodologies (Zhang et al., 2006).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Carbamates, including benzyl N-(2-chloroacetyl)carbamate, have diverse applications, ranging from drug synthesis to bioactive molecule studies. They are essential for the synthesis of peptides , suggesting potential future directions in peptide and protein research.

properties

IUPAC Name

benzyl N-(2-chloroacetyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-6-9(13)12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOQENPGHAIKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427910
Record name benzyl chloroacetylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-(2-chloroacetyl)carbamate

CAS RN

16001-64-2
Record name benzyl chloroacetylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.